molecular formula C15H24 B1446136 Alaskene CAS No. 28400-12-6

Alaskene

Cat. No.: B1446136
CAS No.: 28400-12-6
M. Wt: 204.35 g/mol
InChI Key: HMKLOOMRRZKSNM-UKRRQHHQSA-N
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Description

Alaskene is a hydrocarbon compound characterized by its molecular formula C₁₅H₂₄ . It belongs to the class of alkenes, which are unsaturated hydrocarbons containing at least one carbon-to-carbon double bond . This double bond makes alkenes more reactive than their saturated counterparts, alkanes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Cracking: In the petrochemical industry, alkenes are often produced through catalytic cracking of large hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.

    Steam Cracking: Another common industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: Converts alkenes to alkanes.

    Halogenation: Produces vicinal dihalides.

    Oxidation: Forms epoxides, diols, or carbonyl compounds.

Scientific Research Applications

Alaskene and other alkenes have a wide range of applications in scientific research:

Mechanism of Action

The reactivity of alaskene is primarily due to the presence of the carbon-to-carbon double bond. This bond consists of a sigma (σ) bond and a pi (π) bond. The π bond is relatively weak and can be easily broken, making alkenes highly reactive . The mechanism of action often involves the addition of reagents across the double bond, leading to the formation of new compounds.

Properties

IUPAC Name

(1R,5S)-1,8-dimethyl-4-propan-2-ylidenespiro[4.5]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13H,5-6,8-10H2,1-4H3/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLOOMRRZKSNM-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C12CCC(=CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@]12CCC(=CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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